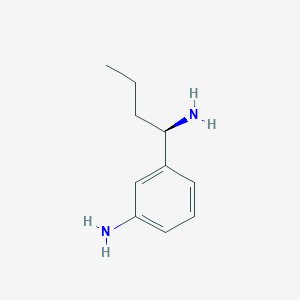
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydro-pyran-4-ylmethoxy group at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine typically involves the following steps:
Substitution Reaction: The tetrahydro-pyran-4-ylmethoxy group is introduced through a substitution reaction. This can be done by reacting the brominated pyrimidine with tetrahydro-pyran-4-ylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of azido or thiocyanato derivatives.
Applications De Recherche Scientifique
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine involves its interaction with specific molecular targets. The bromine atom and the tetrahydro-pyran-4-ylmethoxy group contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with nucleic acids, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(tetrahydro-pyran-4-yl)-2H-phthalazin-1-one
- 5-Bromo-2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline
Uniqueness
5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine is unique due to the presence of both a bromine atom and a tetrahydro-pyran-4-ylmethoxy group on the pyrimidine ring. This combination imparts distinct chemical properties and biological activities, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H13BrN2O2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
5-bromo-2-(oxan-4-ylmethoxy)pyrimidine |
InChI |
InChI=1S/C10H13BrN2O2/c11-9-5-12-10(13-6-9)15-7-8-1-3-14-4-2-8/h5-6,8H,1-4,7H2 |
Clé InChI |
ULVGJEXCWSMVLV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1COC2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)


![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)
